molecular formula C11H14Cl2N2 B12312519 2-(Quinolin-6-yl)ethan-1-amine dihydrochloride

2-(Quinolin-6-yl)ethan-1-amine dihydrochloride

Cat. No.: B12312519
M. Wt: 245.14 g/mol
InChI Key: LCCZMQVVKKZBIA-UHFFFAOYSA-N
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Description

2-(Quinolin-6-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H14Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-6-yl)ethan-1-amine dihydrochloride typically involves the reaction of quinoline derivatives with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-6-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitrile derivatives, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-(Quinolin-6-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Quinolin-6-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Quinolin-2-yl)ethan-1-amine dihydrochloride
  • 2-(Quinolin-4-yl)ethan-1-amine dihydrochloride
  • 2-(Quinolin-8-yl)ethan-1-amine dihydrochloride

Uniqueness

2-(Quinolin-6-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

2-quinolin-6-ylethanamine;dihydrochloride

InChI

InChI=1S/C11H12N2.2ClH/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11;;/h1-4,7-8H,5-6,12H2;2*1H

InChI Key

LCCZMQVVKKZBIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCN)N=C1.Cl.Cl

Origin of Product

United States

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